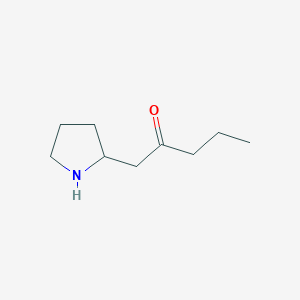

1-(Pyrrolidin-2-YL)pentan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

1-pyrrolidin-2-ylpentan-2-one |

InChI |

InChI=1S/C9H17NO/c1-2-4-9(11)7-8-5-3-6-10-8/h8,10H,2-7H2,1H3 |

InChI Key |

RDPFHSOFGSRFDO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)CC1CCCN1 |

Origin of Product |

United States |

Stereochemistry and Chiral Synthesis of 1 Pyrrolidin 2 Yl Pentan 2 One

Identification of Stereogenic Centers within the 1-(Pyrrolidin-2-YL)pentan-2-one Molecular Structure

The molecular structure of this compound contains a single stereogenic center, also known as a chiral center. This center is located at the carbon atom in the 2-position of the pyrrolidine (B122466) ring. This carbon is bonded to four different substituents:

A hydrogen atom

The nitrogen atom within the pyrrolidine ring

The methylene (B1212753) group (-CH2-) at the 5-position of the pyrrolidine ring

The methylene group of the pentan-2-one side chain (-CH2-CO-CH2CH2CH3)

Due to this single chiral center, this compound can exist as a pair of enantiomers: (R)-1-(pyrrolidin-2-yl)pentan-2-one and (S)-1-(pyrrolidin-2-yl)pentan-2-one. These two molecules are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. A 50:50 mixture of these two enantiomers is known as a racemic mixture and is optically inactive. libretexts.orgopenstax.org

Strategies for Enantioselective Synthesis

To obtain a single enantiomer of this compound, chemists employ enantioselective synthesis, which selectively creates one enantiomer over the other.

Asymmetric organocatalysis has become a powerful tool for constructing complex chiral molecules. nih.gov This approach uses small, chiral organic molecules as catalysts to induce stereoselectivity. For the synthesis of chiral pyrrolidine derivatives, proline and its derivatives are often used as catalysts. nih.govresearchgate.netmdpi.com These catalysts can activate substrates through the formation of transient iminium or enamine intermediates. researchgate.net

A general strategy for synthesizing a molecule like this compound could involve an asymmetric Michael addition or a [3+2] cycloaddition reaction, catalyzed by a chiral pyrrolidine-based organocatalyst, such as a diarylprolinol silyl (B83357) ether. nih.govresearchgate.net These methods have proven effective in creating highly substituted pyrrolidines with excellent enantioselectivity. researchgate.netrsc.org The development of bifunctional catalysts, which possess both a directing group (like a secondary amine) and a hydrogen-bond donor, can further enhance the stereochemical control of the reaction. mdpi.com

Biocatalysis offers a highly selective and environmentally friendly alternative for synthesizing chiral compounds. psu.edu Enzymes operate in mild conditions and can provide exceptionally high levels of enantioselectivity. acs.org

Several biocatalytic strategies are applicable for the synthesis of chiral 2-substituted pyrrolidines:

Transaminases (TAs) : These enzymes can catalyze the asymmetric amination of a prochiral ketone. nih.gov A suitable ω-chloroketone precursor could be converted into a chiral amine by a selected (R)- or (S)-selective transaminase, which would then undergo spontaneous intramolecular cyclization to form the desired chiral pyrrolidine. nih.gov This method has achieved high enantiomeric excesses (>99.5%) for various 2-substituted pyrrolidines. nih.gov

Engineered Cytochrome P450 Enzymes : Directed evolution has produced engineered P450 enzymes, termed "carbene transferases" or "nitrene transferases," capable of new-to-nature reactions. nih.govacs.org An engineered P411 variant, for instance, can catalyze the intramolecular C-H amination of organic azides to construct chiral pyrrolidines with good to excellent enantioselectivity. nih.govacs.org

Resolution of Racemic Mixtures of Pyrrolidine Ketone Analogs

When a synthesis produces a racemic mixture, a resolution process is required to separate the two enantiomers. libretexts.org Resolution relies on the principle of converting the pair of enantiomers into a pair of diastereomers, which have different physical properties and can therefore be separated. libretexts.orglibretexts.org

A classic and widely used method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.org This process involves reacting the racemic base (like this compound) with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.orglibretexts.org

The process involves the following steps:

Salt Formation : The racemic amine is reacted with a single enantiomer of a chiral acid (e.g., (R,R)-tartaric acid, dibenzoyl-D-tartaric acid, or (R)-mandelic acid). libretexts.orgnih.gov This acid-base reaction forms a mixture of two diastereomeric salts. For example, reacting (R/S)-amine with (R)-acid produces a mixture of [(R)-amine:(R)-acid] and [(S)-amine:(R)-acid] salts. openstax.org

Separation : These two diastereomeric salts have different physical properties, such as solubility in a given solvent. youtube.com Through a process of fractional crystallization, one of the diastereomeric salts will preferentially crystallize out of the solution while the other remains dissolved. wikipedia.org The efficiency of this separation depends on the difference in solubility between the two diastereomers. wikipedia.org

Liberation of the Enantiomer : After separating the desired diastereomeric salt by filtration, a strong base is added to neutralize the chiral acid. This liberates the pure enantiomer of the amine, which can then be isolated. libretexts.orgyoutube.com

A practical example is the resolution of the closely related compound pyrovalerone (1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one). Its racemic mixture was successfully resolved by forming diastereomeric salts with dibenzoyl-D-tartaric acid in refluxing ethanol, followed by recrystallization. nih.gov This demonstrates the viability of this technique for pyrrolidine ketone analogs.

| Technique | Description | Key Components | Outcome |

| Diastereomeric Salt Resolution | Separation of enantiomers by converting them into diastereomers with different physical properties. libretexts.org | Racemic Base, Chiral Acid (Resolving Agent), Solvent. libretexts.org | Isolation of a single, pure enantiomer from a racemic mixture. nih.gov |

Influence of Stereoisomerism on Molecular Conformation and Intermolecular Interactions

The specific stereoisomerism at the C2 chiral center profoundly influences the three-dimensional shape (conformation) of the this compound molecule. nih.gov The pyrrolidine ring itself is not planar and exists in various puckered conformations, typically described as "envelope" or "twisted" forms. nih.gov

Derivatization and Structural Modification of 1 Pyrrolidin 2 Yl Pentan 2 One

Functional Group Transformations of the Pentanone Moiety

The pentanone portion of the molecule, featuring a critical carbonyl group, is a primary site for functional group transformations. Both oxidative and reductive modifications have been explored to understand their impact on the compound's chemical and biological profile.

The oxidation of ketones typically requires strong oxidizing agents and can lead to the cleavage of carbon-carbon bonds. researchgate.net Ketones are generally resistant to oxidation unless subjected to vigorous conditions, which can result in a destructive cleavage of adjacent carbon-carbon bonds to form two separate carboxylic acids. researchgate.net

A more controlled method for ketone oxidation is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide with a Lewis acid. wikipedia.orgorganic-chemistry.org This reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom. youtube.com The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl, with the group best able to stabilize a positive charge migrating preferentially. organic-chemistry.org For an unsymmetrical ketone, this process can lead to the formation of different ester products.

In the context of pyrovalerone-type compounds, metabolic studies have shown that oxidation is a key transformation pathway. A major metabolic route for α-pyrrolidinophenone derivatives involves the oxidation of the pyrrolidine (B122466) ring to form a 2''-oxo metabolite, which is a lactam. researchgate.net Another documented oxidative modification, though not on the pentanone moiety itself, involved the oxidation of an aminophenyl-substituted analog with a mixture of hydrogen peroxide and trifluoroacetic anhydride (B1165640) to yield a nitro compound. scribd.com

The reduction of the ketone group in pyrovalerone analogs to a secondary alcohol has been shown to have a profound impact on biological activity. In a study of pyrovalerone analogs, the reduction of the ketone in 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one was accomplished using lithium aluminum hydride (LiAlH₄). nih.gov This transformation yielded a mixture of diastereomeric alcohols. nih.gov

Significantly, the resulting alcohol derivatives were found to be completely inactive as monoamine transporter inhibitors. nih.gov This finding underscores the critical importance of the carbonyl group within the pentanone moiety for the compound's ability to bind to and inhibit the dopamine (B1211576) and norepinephrine (B1679862) transporters.

Substitutional Reactions on the Pyrrolidine Ring

The pyrrolidine ring is another key site for structural modification. While many synthetic routes build the pyrrolidine ring from acyclic precursors, nih.govnih.gov post-synthesis functionalization of the ring is also a strategy for creating new analogs.

Metabolic studies of 3,4-methylenedioxypyrovalerone (MDPV) have identified oxidation of the pyrrolidine ring as a significant transformation pathway. nih.gov This metabolic process can lead to the formation of a lactam (2''-oxo metabolite), altering the structure and properties of the original compound. researchgate.netnih.gov Furthermore, selective electrochemical methods, such as aminoxyl-mediated Shono-type oxidation, have been developed to convert functionalized pyrrolidines into pyrrolidinones, demonstrating a synthetic route for this type of functionalization. acs.org The basicity and conformational preference of the pyrrolidine ring can be significantly influenced by substituents, which in turn affects the molecule's biological efficacy. nih.gov For instance, substituents at the C-4 position can control the puckering of the ring into specific envelope conformers. nih.gov

Design Principles for Novel Pyrrolidine Ketone Analogs

The design of new analogs based on the 1-(pyrrolidin-2-yl)pentan-2-one scaffold is heavily guided by structure-activity relationship (SAR) studies and strategies to fine-tune the molecule's interaction with its biological targets.

SAR studies have been instrumental in identifying the key structural features required for potent monoamine transporter inhibition. Research on pyrovalerone and its analogs has yielded a wealth of data on how modifications affect potency and selectivity. scribd.comnih.gov

Key findings from SAR studies include:

Aromatic Ring Substitution : The nature and position of substituents on the phenyl ring are critical. Analogs with a 3,4-dichlorophenyl group (4u) or a naphthyl group (4t) were found to be among the most potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET). nih.gov

Alkyl Chain Length : The length of the alkyl chain extending from the alpha-carbon (the pentyl group) influences activity. Progressive extension of this chain from methyl to butyl has been shown to enhance the inhibitory potency at both DAT and NET. nih.gov

Pyrrolidine Ring Integrity : The five-membered pyrrolidine ring is generally preferred. Increasing the ring size to a six-membered piperidine (B6355638) ring resulted in a significant loss of potency at all monoamine transporters. scribd.com

Stereochemistry : The stereochemistry at the alpha-carbon is crucial. For pyrovalerone, the (S)-enantiomer is the most biologically active, with its DAT inhibitory potency being substantially higher than the (R)-enantiomer. nih.govnih.gov The activity of the racemic mixture resides almost entirely with the S-isomer. nih.gov

Table 1: SAR of Pyrovalerone Analogs on Monoamine Transporters Data extracted from Meltzer et al., 2006 and Rickli et al., 2021.

| Compound Analogue Modification | Effect on DAT Inhibition | Effect on NET Inhibition | Effect on SERT Inhibition | Reference |

|---|---|---|---|---|

| Baseline: Pyrovalerone (4-methylphenyl) | Potent (Ki = 18.1 nM for S-enantiomer) | Potent | Weak | nih.gov |

| Aromatic Ring: 3,4-Dichlorophenyl | Most potent analog (Ki = 11.5 nM) | Very Potent (Ki = 37.8 nM) | Weak | nih.gov |

| Aromatic Ring: Naphthyl | Potent | Potent | Potent (exception to selectivity) | nih.gov |

| Aromatic Ring: Thiophenyl | Similar potency to phenyl | Similar potency to phenyl | Not specified | nih.gov |

| Alkyl Chain: Extension (e.g., α-PHP) | Enhanced potency | Enhanced potency | Potency also increased | nih.gov |

| Pentanone Moiety: Reduction to Alcohol | Inactive | Inactive | Inactive | nih.gov |

| Pyrrolidine Ring: Expansion to Piperidine | Substantial loss of potency | Substantial loss of potency | Substantial loss of potency | scribd.com |

A primary goal in designing novel pyrrolidine ketone analogs is to modulate their biological selectivity, particularly to achieve potent inhibition of DAT and NET with minimal activity at the serotonin (B10506) transporter (SERT). nih.gov This selectivity profile is sought after for developing potential treatments for conditions like cocaine abuse. scribd.comnih.gov

Strategies to achieve this include:

Targeted Aromatic Substitution : As demonstrated by SAR, specific substitutions on the phenyl ring, such as the 3,4-dichloro substitution, can significantly enhance potency and maintain selectivity for DAT and NET over SERT. nih.gov In contrast, a naphthyl substitution leads to a less selective, broader-spectrum inhibitor. nih.gov

Stereochemical Control : The synthesis of single enantiomers is a powerful strategy. Since the (S)-enantiomer of pyrovalerone is significantly more active, its isolated use enhances potency and reduces potential off-target effects from the less active (R)-enantiomer. nih.govnih.gov

Alkyl Chain Optimization : Modifying the length of the alkyl side chain is a tool to fine-tune the potency at DAT and NET. nih.gov

Bioisosteric Replacement : Exchanging the phenyl ring for a thiophene (B33073) ring was shown to result in analogs with similar potency for inhibiting dopamine and norepinephrine uptake, demonstrating that bioisosteric replacements can be a viable strategy for maintaining desired activity while potentially altering other properties like metabolism. nih.gov

Through these carefully considered modifications, researchers can systematically alter the chemical reactivity and steric profile of the molecule to optimize its interaction with specific biological targets, leading to the development of novel compounds with improved therapeutic potential.

Information Not Available for this compound

Following a comprehensive and exhaustive search of scientific literature and chemical databases, it has been determined that there is no publicly available scientific data for the specific chemical compound This compound . This includes a lack of information regarding its synthesis, spectroscopic characterization, and analytical properties.

The requested article, which was to be structured around detailed advanced spectroscopic and analytical characterization methodologies, cannot be generated due to the absence of the foundational data required for each specified section and subsection. Specifically, no experimental or predicted data could be located for:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No ¹H or ¹³C NMR spectra, characteristic chemical shifts, spin-spin coupling constants, or data from two-dimensional NMR techniques (such as COSY, HMQC, HSQC, NOESY) are available for this compound.

Mass Spectrometry (MS): There is no high-resolution mass spectrometry (HRMS) data for exact mass determination or any published fragmentation pattern analysis. Furthermore, no specific methods utilizing Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound were found.

X-ray Crystallography: No crystallographic data exists in the public domain, which would be necessary to describe the solid-state structure of the molecule.

Searches were conducted using the specific chemical name, its IUPAC name, and potential alternative names such as "2-(2-oxopentyl)pyrrolidine." These searches also did not yield any relevant analytical data for the target molecule. The information found pertained to structurally related but distinct compounds, such as pyrovalerone analogues, which differ in their core structure and substitution patterns, making their data inapplicable to this compound.

Given the strict requirement to focus solely on "this compound" and the lack of any scientific information for this compound, the generation of a scientifically accurate and informative article as per the provided outline is not possible at this time.

Advanced Spectroscopic and Analytical Characterization Methodologies

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) for Bond Lengths, Angles, and Absolute Configuration

Single-crystal X-ray diffraction (SC-XRD) is a powerful non-destructive technique that provides definitive information about the internal lattice of a crystalline substance, including precise bond lengths, bond angles, and the absolute configuration of chiral centers. carleton.edu For complex organic molecules like pyrrolidinyl pentanones, SC-XRD is indispensable for confirming the molecular structure and stereochemistry.

While a crystal structure for 1-(Pyrrolidin-2-YL)pentan-2-one is not publicly available, extensive crystallographic studies have been performed on closely related compounds. These analogues, which share the core pyrrolidine (B122466) and pentanone moieties, offer significant insights into the expected structural parameters. For instance, cathinone (B1664624) derivatives are often crystallized as hydrochloride salts to improve crystal quality. researchgate.net Studies on compounds such as 1-(1-oxo-1-phenylpentan-2-yl)pyrrolidin-1-ium chloride (α-PVP HCl) and its substituted derivatives reveal that they frequently crystallize in monoclinic space groups like P2₁/c. researchgate.netresearchgate.net The presence of both R and S enantiomers in the unit cell is a common feature for racemic mixtures of these chiral compounds. mdpi.com

Table 1: Crystallographic Data for Compounds Related to this compound

| Compound Name | Molecular Formula | Crystal System | Space Group | Key Features | Reference |

| 1-(4-methyl-1-oxo-1-phenylpentan-2-yl)pyrrolidin-1-ium chloride (α-PiHP HCl) | C₁₆H₂₄NO⁺·Cl⁻ | Monoclinic | P2₁/c | S-enantiomer characterized. | researchgate.net |

| 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one HCl | C₁₆H₂₁FNO⁺·Cl⁻ | Monoclinic | - | Contains both R and S isomers in the unit cell. | mdpi.com |

| 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one | C₁₄H₁₉NO | Monoclinic | P2₁/c | The dihedral angle between the benzene (B151609) ring and amide plane is 80.6 (1)°. | nih.gov |

| 1-(2-oxo-1,2-diphenylethyl)pyrrolidin-1-ium chloride hemihydrate (α-D2PV) | C₁₈H₂₀NO⁺·Cl⁻·0.5H₂O | - | - | Shows significant π–π interactions. | nih.gov |

Note: The data presented is for structurally similar compounds and serves as a model for the expected crystallographic features of this compound.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of pyrrolidinyl pentanones is governed by a network of non-covalent interactions, which can be meticulously analyzed using SC-XRD data. In the hydrochloride salts of these compounds, strong hydrogen bonds are typically observed between the protonated pyrrolidinium (B1226570) nitrogen, any available protons, and the chloride counter-ion. mdpi.com For hydrated salts, such as α-PVP·HCl·H₂O, water molecules act as bridges, forming a complex hydrogen-bonding network that can create unique structural motifs, sometimes described as a 'corral' that encloses water molecules and chloride ions. researchgate.net

In addition to hydrogen bonding, other weak interactions play a crucial role in stabilizing the crystal lattice. Van der Waals forces are ubiquitous, and in analogues containing aromatic rings, C-H···π and π-π stacking interactions are common. researchgate.netnih.gov For example, in the crystal structure of α-D2PV, π-π interactions between phenyl rings of adjacent molecules lead to a linear arrangement in the crystal. researchgate.net The analysis of these interactions is critical for understanding the solid-state properties of the material.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is fundamental for identifying the functional groups within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Each functional group has a characteristic absorption frequency range, making FT-IR an excellent tool for structural confirmation. For this compound, the most prominent feature in its IR spectrum would be the strong absorption band corresponding to the C=O (carbonyl) stretch of the ketone group. This peak is typically observed in the range of 1700–1725 cm⁻¹. nist.gov

The spectrum would also display characteristic peaks for the pyrrolidine ring. The C-N stretching vibration of the amine is expected in the 1100-1300 cm⁻¹ region. Aliphatic C-H stretching vibrations from the pentyl chain and the pyrrolidine ring would appear as strong bands in the 2850–3000 cm⁻¹ range. The specific frequencies can be influenced by the molecular environment and hydrogen bonding. swgdrug.org Data from related structures, such as 4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one, confirms the presence of these key vibrational modes. swgdrug.org

Table 2: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

| C=O (Ketone) | Stretch | 1700 - 1725 | nist.gov |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | swgdrug.org |

| C-N (Amine) | Stretch | 1100 - 1300 | swgdrug.org |

| N-H (Amide in Pyrrolidinone) | Stretch | ~3200 (broad) | nist.gov |

| C=O (Amide in Pyrrolidinone) | Stretch | ~1690 | nist.gov |

Note: The table is based on characteristic frequencies of functional groups and data from related compounds.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While also sensitive to vibrational modes, its selection rules differ, often providing stronger signals for non-polar bonds and symmetric vibrations. The C=O stretch of the ketone is also a prominent band in the Raman spectrum. chemicalbook.com

Studies on N-methyl-2-pyrrolidinone show that the C=O stretching mode is a significant feature in its Raman spectrum. researchgate.net The pyrrolidine ring itself will produce a series of complex bands corresponding to ring breathing and deformation modes. The aliphatic C-H bonds of the pentyl group and the pyrrolidine ring will also give rise to characteristic signals in the Raman spectrum. The combination of FT-IR and Raman data provides a comprehensive vibrational profile of the molecule.

Advanced Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating components of a mixture, assessing purity, and isolating specific compounds.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its higher-resolution version, UHPLC, are cornerstone techniques for the analysis of synthetic cathinones and related compounds. These methods are used to determine the purity of a synthesized compound and to separate it from starting materials, byproducts, or metabolites.

Reversed-phase liquid chromatography (RPLC) is commonly employed for this class of molecules. A study on selenium-containing cathinone analogues, including a close structural relative, 1-(selenophene-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one (PySPent), provides a detailed and effective chromatographic method. mdpi.com The conditions used in this study are directly applicable for the analysis of this compound. The use of a phenyl-hexyl stationary phase offers unique selectivity for compounds containing both alkyl and potential aromatic-like (in this case, pyrrolidinone) features. A gradient elution with a buffered mobile phase ensures good peak shape and resolution. mdpi.com

Table 3: Exemplary UHPLC Method for Analysis of Related Pyrrolidinyl Pentanones

| Parameter | Condition |

| Column | TF Accucore Phenyl-Hexyl (100 mm × 2.1 mm, 2.6 µm) |

| Mobile Phase A | 2 mM aqueous ammonium (B1175870) formate (B1220265) with 0.1% v/v formic acid |

| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) with 2 mM ammonium formate, 0.1% v/v formic acid, and 1% v/v water |

| Gradient Elution | 0-2 min (1% B), 2-10 min (to 60% B), 10-11.5 min (to 99% B), 11.5-13.5 min (1% B) |

| Column Temperature | 40 °C |

Source: Adapted from a method for structurally analogous compounds. mdpi.com

Exploration of Biological Interactions and Target Mechanisms for Pyrrolidine Ketones

Interaction with Neurotransmitter Transporters

Pyrrolidine (B122466) ketones are well-characterized by their potent interactions with the transporters responsible for the reuptake of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). nih.gov These transporters are crucial for regulating the concentration of monoamines in the synaptic cleft, and their inhibition is a key mechanism for many psychoactive substances. The structure-activity relationship (SAR) studies of various pyrovalerone analogs demonstrate that modifications to the phenyl ring and the alkyl chain significantly influence potency and selectivity for these transporters. nih.govnih.gov

Dopamine Transporter (DAT) Binding and Reuptake Inhibition

Analogs of pyrovalerone, which are α-pyrrolidinophenones, generally exhibit high potency as inhibitors of the dopamine transporter. nih.govdrugs.ie This inhibition of dopamine reuptake leads to increased extracellular dopamine concentrations. The S-enantiomer of these compounds has been found to be the more biologically active form. nih.govnih.gov For instance, a study on a family of 38 pyrovalerone analogs found that many are potent inhibitors of DAT. nih.govdrugs.ie The lead compound, 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone), and its analogs show significant affinity for DAT, with some compounds, like the 1-(3,4-dichlorophenyl) and 1-naphthyl analogs, being among the most potent. nih.govnih.gov

Norepinephrine Transporter (NET) Binding and Reuptake Inhibition

In addition to their effects on DAT, these pyrrolidine ketones are also potent inhibitors of the norepinephrine transporter. nih.govdrugs.ie The inhibition of NET is often comparable in potency to DAT inhibition, making many of these compounds dual DAT/NET inhibitors. nih.gov This dual action is a common characteristic of this chemical class. The structural features that enhance DAT affinity often have a similar effect on NET affinity. nih.gov

Serotonin Transporter (SERT) Interactions

Compared to their potent effects on DAT and NET, most pyrovalerone analogs are relatively poor inhibitors of the serotonin transporter. nih.govdrugs.ie This selectivity for DAT and NET over SERT is a defining feature of many compounds in this class. However, there are exceptions. For example, the 1-naphthyl analog of pyrovalerone was found to be a potent inhibitor at all three monoamine transporters, demonstrating that specific structural modifications can significantly alter the selectivity profile. nih.govdrugs.ie

Table 1: Monoamine Transporter Reuptake Inhibition for Selected Pyrovalerone Analogs Data sourced from Meltzer et al. (2006). IC50 values represent the concentration of the compound required to inhibit 50% of the transporter activity.

Receptor Affinities and Selectivity Profiles

To understand the broader pharmacological profile of these compounds, their affinity for various neurotransmitter receptors has also been investigated. This helps to determine if the effects of these compounds are solely due to transporter inhibition or if direct receptor interactions also play a role.

Serotonin Receptor Subtypes (e.g., 5HT1A, 5HT1B, 5HT1C)

A subset of the pyrovalerone analogs was evaluated for their binding affinity at several serotonin receptor subtypes. nih.govnih.gov The research indicates that these compounds generally have no significant affinity for the 5HT1A, 5HT1B, or 5HT1C receptors. nih.govdrugs.ie This lack of interaction suggests that the serotonergic effects, if any, are likely mediated through the serotonin transporter rather than direct receptor binding.

Dopamine Receptor Subtypes (e.g., D1, D2, D3)

Table 2: Receptor Binding Affinity for Selected Pyrovalerone Analogs Data sourced from Meltzer et al. (2006). The study reported no significant affinity at the tested concentrations for the listed receptors.

Enzyme Inhibition Studies of Pyrrolidine Ketone Derivatives

Pyrrolidine ketones have been a focus of research for their potential to inhibit various enzymes implicated in disease pathways. The ketone moiety often plays a crucial role in the interaction with the enzyme's active site.

Myeloperoxidase (MPO) is a heme-containing peroxidase found in phagocytic cells that contributes to the innate immune response. nih.gov However, its overactivity can lead to oxidative stress and tissue damage in inflammatory conditions like cardiovascular disease. nih.gov Research has led to the discovery of a novel pyrrolidinone indole, IN-4, which acts as a highly potent and irreversible inhibitor of MPO. nih.gov This compound emerged from a high-throughput screening hit and demonstrates its inhibitory effect through a mechanism-based process. nih.gov Studies have shown that after incubation with IN-4, less than 5% of the original MPO activity is detected, confirming its irreversible nature. nih.gov

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a key role in glucose homeostasis, making it a prime target for the treatment of type 2 diabetes. nih.govscienceopen.com Pyrrolidine-based structures have been extensively studied as DPP-4 inhibitors. The 2-cyanopyrrolidine scaffold, for instance, is known to occupy the hydrophobic S1 pocket of the enzyme, with the nitrile group forming hydrogen bonds with key residues like Tyr547 and Tyr666. nih.gov

The synthesis and structure-activity relationships (SAR) of ketopyrrolidines as DPP-4 inhibitors have revealed that specific structural features are optimal for potency. nih.gov For example, 2-thiazole, 2-benzothiazole, and 2-pyridylketones are effective S1' binding groups. nih.gov Furthermore, cyclohexyl glycine (B1666218) (CHG) and octahydroindole carboxylate (OIC) have been identified as potent S2 binding groups within this class of inhibitors. nih.gov The stereochemistry at the alpha-position of the pyrrolidine ring also influences the inhibitory potency. nih.gov

Novel pyrrolidine sulfonamide derivatives have also been synthesized and evaluated for their in vitro antidiabetic effects by inhibiting the DPP-IV enzyme. frontiersin.org One such derivative, featuring a 4-trifluorophenyl substitution, demonstrated significant inhibition with an IC₅₀ value of 11.32 ± 1.59 μM. frontiersin.org

Table 1: Inhibition of DPP-4 by Pyrrolidine Derivatives

| Compound Class | Key Structural Features | Notable Findings | IC₅₀ (µM) | Reference |

| Ketopyrrolidines | 2-thiazole, 2-benzothiazole, or 2-pyridylketones as S1' binding groups; CHG or OIC as S2 binding groups. | Stereochemistry at the alpha-position is relevant to potency. | Not specified | nih.gov |

| 2-S-Cyanopyrrolidines | N-acyl derivative of an aminoacyl-2-S-cyanopyrrolidine. | Unexpectedly found to inhibit DPP-IV while being designed as prolyl endopeptidase (PEP) inhibitors. | Not specified | researchgate.net |

| Pyrrolidine Sulfonamides | 4-trifluorophenyl substitution on a 1,2,4-oxadiazole (B8745197) group. | Exhibited the best inhibition among the synthesized series. | 11.32 ± 1.59 | frontiersin.org |

This table is based on available data and is not an exhaustive list of all pyrrolidine-based DPP-4 inhibitors.

Group IVA cytosolic phospholipase A₂ (GIVA cPLA₂) is a critical enzyme in the inflammatory process as it initiates the release of arachidonic acid, a precursor to various pro-inflammatory lipid mediators. researchgate.netescholarship.org Consequently, inhibitors of GIVA cPLA₂ are sought after as potential anti-inflammatory agents. nih.gov

A notable class of GIVA cPLA₂ inhibitors is based on a pyrrolidine scaffold, with "pyrrophenone" being a key example. researchgate.netnih.gov Pyrrophenone (B157460) is a potent inhibitor of cPLA₂α, demonstrating significantly greater potency than other known inhibitors like AACOCF₃ and MAFP. nih.gov It contains a thiazolidinedione ring designed to interact with Arg200 and a carbonyl group that targets the catalytic Ser228 of the enzyme. researchgate.net The inhibitory effects of pyrrophenone on the biosynthesis of leukotrienes and platelet-activating factor in neutrophils have been shown to be potent, with IC₅₀ values in the nanomolar range (1–20 nM). nih.gov

Table 2: GIVA cPLA₂ Inhibition by Pyrrolidine Derivatives

| Compound | Key Features | Target Interaction | IC₅₀ | Reference |

| Pyrrophenone | Pyrrolidine-based inhibitor | Targets catalytic Ser228 and Arg200 | 1–20 nM (cellular assay) | researchgate.netnih.gov |

| Thiazolyl Ketones | Methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylate (GK470) | Not specified | 300 nM (vesicle assay), 0.6 µM (cellular assay) | nih.gov |

This table summarizes key findings on the inhibition of GIVA cPLA₂ by pyrrolidine-containing compounds.

Broader Pharmacological Relevance of Pyrrolidine Scaffolds in Drug Discovery

The utility of the pyrrolidine scaffold extends beyond enzyme inhibition and encompasses a wide array of pharmacological activities. nih.govfrontiersin.org Its structural properties make it a valuable component in the design of new therapeutic agents targeting various biological systems. nih.govnih.gov

The unique three-dimensional structure of the pyrrolidine ring makes it an attractive scaffold for developing agents that can modulate the central nervous system (CNS). nih.gov Biomaterial scaffolds, which can mimic the native extracellular matrix, are being explored for CNS repair and regeneration, and the chemical properties of molecules like those containing pyrrolidine rings are relevant to their potential incorporation into such systems. nih.govmdpi.com

Recent studies have focused on the synthesis of pyrrolidine-2,5-dione derivatives for their anticonvulsant properties. nih.gov For instance, certain acetamide (B32628) derivatives with a benzhydryl or sec-butyl group at the 3-position of the pyrrolidine ring have shown promising results in anticonvulsant tests, with some being more effective than established drugs like valproic acid. nih.gov

The pyrrolidine scaffold is also a component of molecules investigated for their anti-malarial activity. frontiersin.org The antibiotic clindamycin, which contains a pyrrolidine moiety, is known to have anti-malarial properties. researchgate.net Furthermore, various synthetic pyrrolidine derivatives have been shown to inhibit the growth of chloroquine-resistant strains of Plasmodium falciparum. researchgate.netjohnshopkins.edu

Research into sp3-rich bridged pyrrolidine derivatives has yielded promising compounds with anti-malarial activity in the 1–5 μM range. nih.gov These complex, three-dimensional structures are thought to offer advantages in drug discovery. nih.gov In other studies, aryl piperazine (B1678402) and pyrrolidine derivatives have been synthesized and evaluated, with some compounds showing 50% inhibition of parasite growth at concentrations of 10 μM or less. researchgate.net One particularly active compound was found to be almost 20-40 times more active against P. falciparum than against other cell lines, with an IC₅₀ of 0.5 μM. researchgate.netjohnshopkins.edu

Table 3: Anti-Malarial Activity of Pyrrolidine Derivatives

| Compound Series | Target Organism | Key Findings | IC₅₀ | Reference |

| Bridged Pyrrolidine Derivatives | Plasmodium falciparum | Promising activity with an enhanced hit rate in screening. | 1–5 µM | nih.gov |

| Aryl Piperazine and Pyrrolidine Derivatives | P. falciparum (chloroquine-resistant) | One compound was significantly more active against the parasite than other cells. | ≤10 µM (for 5 compounds), 0.5 µM (most active compound) | researchgate.netjohnshopkins.edu |

This table highlights the potential of pyrrolidine-containing compounds in the development of new anti-malarial agents.

Anti-Inflammatory and Analgesic Research Potential

The pyrrolidine ring is a key structural motif in numerous biologically active compounds, and its derivatives have been a significant focus of medicinal chemistry research. While direct studies on 1-(Pyrrolidin-2-YL)pentan-2-one are not publicly available, the broader class of pyrrolidine ketones has shown considerable promise in the discovery of novel anti-inflammatory and analgesic agents. The research into these related compounds suggests potential mechanisms of action and therapeutic applications that could be extrapolated to novel structures like this compound.

A primary mechanism by which many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects is through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—key mediators of inflammation and pain. nih.gov Research into various pyrrolidine derivatives has revealed their potential to inhibit COX-1 and COX-2 enzymes. nih.gov For instance, certain N-substituted pyrrolidine-2,5-dione derivatives have been synthesized and shown to be potent and selective inhibitors of COX-2. nih.gov This selectivity for COX-2 over COX-1 is a desirable characteristic for new anti-inflammatory drugs, as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

In one study, a series of N-substituted pyrrolidine-2,5-dione derivatives were synthesized and evaluated for their anti-inflammatory activity. One of the most potent compounds in this series, compound 13e , demonstrated a high degree of selectivity for COX-2, with an IC50 value of 0.98 µM. nih.gov The anti-inflammatory effects of these compounds were further confirmed in vivo using a carrageenan-induced paw edema model in rats. nih.gov

Another avenue of anti-inflammatory action is the inhibition of the 5-lipoxygenase (5-LOX) enzyme, which is involved in the production of leukotrienes, another class of inflammatory mediators. Some 2-pyrrolidinone (B116388) derivatives have been designed and synthesized to act as LOX inhibitors. nih.gov In a particular study, compounds 14d and 14e were identified as potent LOX inhibitors with IC50 values of 0.08 mM and 0.0705 mM, respectively. nih.govfao.org The anti-inflammatory activity of compound 14d was comparable to that of the standard drug indomethacin (B1671933) in an in vivo model of rat paw edema. nih.gov

The analgesic potential of pyrrolidine derivatives has also been explored. Studies on N-aryl/arylalkyl 3-(1-pyrrolidinyl)butyramides have shown that these compounds can exhibit analgesic effects. For example, (+/-)-N-(2-Phenethyl)-3-(1-pyrrolidinyl)butyramide (6 ) displayed naloxone-attenuated analgesia in the hot-plate test in mice, indicating a potential interaction with opioid pathways. nih.gov Furthermore, some pyrrolidinomorphinane derivatives have been found to possess both analgesic and anti-inflammatory properties, suggesting a dual mechanism of action. researchgate.net

The collective findings from research on a variety of pyrrolidine ketones strongly suggest that the core pyrrolidine scaffold is a viable starting point for the development of new anti-inflammatory and analgesic drugs. The specific biological activity is highly dependent on the nature and position of substituents on the pyrrolidine ring. Future research into "this compound" would be a logical extension of this existing body of work, with the potential to uncover a novel therapeutic agent.

Detailed Research Findings on Related Pyrrolidine Ketones

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | In Vivo Model | Observed Effect |

|---|---|---|---|---|

| Compound 13e (N-substituted pyrrolidine-2,5-dione derivative) | COX-2 | 0.98 µM | Carrageenan-induced paw edema (rats) | Significant anti-inflammatory activity |

| Compound 14d (2-pyrrolidinone derivative) | LOX | 0.08 mM | Rat paw edema | Inhibition of edema comparable to indomethacin |

| Compound 14e (2-pyrrolidinone derivative) | LOX | 0.0705 mM | Not specified in abstract | Potent LOX inhibition |

| (+/-)-N-(2-Phenethyl)-3-(1-pyrrolidinyl)butyramide (6) | Opioid receptors (implied) | Not specified | Hot-plate test (mice) | Naloxone-attenuated analgesia |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.